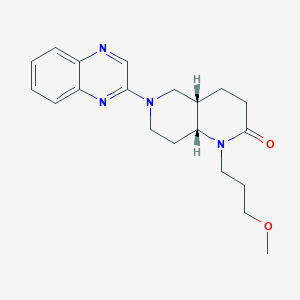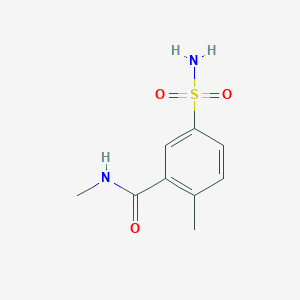![molecular formula C17H20FN3O4 B5326400 N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide](/img/structure/B5326400.png)
N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide, also known as FBM, is a chemical compound with potential applications in scientific research.
作用機序
N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide acts as a selective HDAC inhibitor by binding to the catalytic site of HDAC enzymes and preventing them from removing acetyl groups from histone proteins. This results in an increase in histone acetylation, which can lead to changes in gene expression. This compound has been shown to specifically inhibit HDAC1, HDAC2, and HDAC3, which are important regulators of gene expression in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase histone acetylation levels in the brain, which can lead to changes in gene expression and potentially improve cognitive function. It has also been shown to have neuroprotective effects in animal models of neurological disorders. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide in lab experiments is its selectivity for HDAC1, HDAC2, and HDAC3, which allows for more precise targeting of gene expression changes. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term safety.
将来の方向性
There are several potential future directions for research on N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide. One area of interest is its potential use in treating neurological disorders. Further studies are needed to determine the optimal dosage and treatment duration for this compound in these conditions. Additionally, research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential side effects. Finally, more research is needed to develop new HDAC inhibitors with improved selectivity and efficacy.
合成法
N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide can be synthesized using a multi-step process involving the reaction of 3-fluorobenzylamine with 1,3-dioxo-2-isoindolineacetic acid to form an intermediate product, which is then reacted with morpholine and acetic anhydride to produce this compound. This synthesis method has been optimized to yield high purity this compound suitable for use in scientific research.
科学的研究の応用
N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific class of enzymes called histone deacetylases (HDACs), which play a role in regulating gene expression. HDAC inhibitors like this compound have been studied for their potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c18-13-3-1-2-12(8-13)10-21-11-14(9-15(21)22)19-16(23)17(24)20-4-6-25-7-5-20/h1-3,8,14H,4-7,9-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSZVTYTAKRMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NC2CC(=O)N(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)
![7-[(6-aminopyridin-3-yl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5326335.png)

![2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)
![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)

![2-(3-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5326362.png)
![3-[4-(2-furoylamino)phenyl]propanoic acid](/img/structure/B5326363.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5326370.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5326385.png)
